Lithium dodecyl sulfate, >=98.5% (GC)

Description

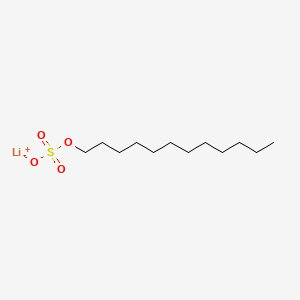

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

2044-56-6 |

|---|---|

Formule moléculaire |

C12H26LiO4S |

Poids moléculaire |

273.4 g/mol |

Nom IUPAC |

lithium dodecyl sulfate |

InChI |

InChI=1S/C12H26O4S.Li/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15); |

Clé InChI |

GQHVYRGZGHNLKO-UHFFFAOYSA-N |

SMILES canonique |

[Li].CCCCCCCCCCCCOS(=O)(=O)O |

Autres numéros CAS |

2044-56-6 |

Description physique |

Solid; [Sigma-Aldrich MSDS] |

Pictogrammes |

Flammable; Corrosive; Irritant |

Numéros CAS associés |

151-41-7 (Parent) |

Synonymes |

ammonium dodecyl sulfate ammonium lauryl sulfate dodecyl sulfate dodecyl sulfate, ammonium salt dodecyl sulfate, barium salt dodecyl sulfate, cadmium salt dodecyl sulfate, calcium salt dodecyl sulfate, cesium salt dodecyl sulfate, cobalt (+2) salt dodecyl sulfate, copper (+2) salt dodecyl sulfate, lead (+2) salt dodecyl sulfate, lithium salt dodecyl sulfate, magnesium salt dodecyl sulfate, magnesium, sodium salt (4:1:2) dodecyl sulfate, manganese (+2) salt dodecyl sulfate, manganese salt dodecyl sulfate, nickel (+2) salt dodecyl sulfate, potassium salt dodecyl sulfate, rubidium salt dodecyl sulfate, silver (+1) salt dodecyl sulfate, strontium salt dodecyl sulfate, thallium (+1) salt dodecyl sulfate, zinc salt (2:1) lauryl sulfate laurylsulfate lithium dodecyl sulfate lithium lauryl sulfate magnesium dodecyl sulfate magnesium lauryl sulfate potassium dodecyl sulfate |

Origine du produit |

United States |

Foundational & Exploratory

Technical Deep Dive: Critical Micelle Concentration of Lithium Dodecyl Sulfate (LiDS)

This guide provides an in-depth technical analysis of the Critical Micelle Concentration (CMC) of Lithium Dodecyl Sulfate (LiDS), designed for researchers requiring precise physicochemical data for experimental design.

Executive Summary

Lithium Dodecyl Sulfate (LiDS), the lithium salt of dodecyl hydrogen sulfate, is an anionic surfactant functionally analogous to Sodium Dodecyl Sulfate (SDS) but distinguished by its superior solubility at low temperatures. While SDS precipitates below its Krafft point (~16°C), LiDS remains soluble at 4°C, making it the reagent of choice for psychrophilic protein analysis and cold-room electrophoresis.

The Critical Micelle Concentration (CMC) of LiDS is approximately 8.4 – 8.7 mM at 25°C , slightly higher than that of SDS (8.2 mM). This shift is governed by the hydration thermodynamics of the lithium counterion, which modulates the electrostatic shielding of the micellar surface.

Physicochemical Profile & The Counterion Effect[1][2][3][4]

To understand the CMC of LiDS, one must analyze the role of the counterion (

The Hydration Shell Mechanism

The lithium ion (

- (SDS): Moderate hydration shell. Binds effectively to the Stern layer, screening the sulfate headgroup repulsion.

- (LiDS): Large, tightly bound hydration shell. Sterically hindered from approaching the micelle surface as closely as sodium.

Consequence: The "loose" binding of hydrated

Comparative Data: LiDS vs. SDS

The following table summarizes the key thermodynamic and physical differences.

| Parameter | Lithium Dodecyl Sulfate (LiDS) | Sodium Dodecyl Sulfate (SDS) | Mechanistic Driver |

| CMC (25°C) | 8.4 – 8.7 mM | 8.1 – 8.2 mM | Weaker shielding by hydrated |

| Krafft Point | < 0°C | 10 – 16°C | Lattice energy of Li-salt is lower; high hydration prevents crystal packing |

| Counterion Binding ( | ~0.55 - 0.60 | ~0.70 - 0.80 | |

| Agg. Number ( | ~50 - 55 | ~60 - 64 | Higher repulsion limits micelle growth in LiDS |

Visualization: Counterion Modulation of CMC

The diagram below illustrates the steric hindrance caused by the hydration shell of the lithium ion compared to sodium.

Figure 1: Mechanistic impact of counterion hydration on micelle formation. The larger hydration shell of Li+ reduces screening efficiency, increasing the CMC.

Experimental Protocol: CMC Determination

While surface tension is a classical method, conductivity is preferred for ionic surfactants like LiDS because it yields sharper inflection points and is less sensitive to trace impurities.

Method: Differential Conductivity

Principle: Below the CMC, surfactant exists as free ions (monomers), contributing significantly to conductivity. Above the CMC, added surfactant forms micelles.[1][2][3][4][5][6] Micelles have lower mobility and bind counterions, causing the slope of the conductivity vs. concentration plot to decrease.

Reagents & Equipment

-

LiDS: High purity (>99%), recrystallized from ethanol/water if necessary.

-

Solvent: 18.2 MΩ·cm deionized water (degassed).

-

Conductivity Meter: Precision ±0.1 µS/cm, with temperature compensation (or jacketed vessel).

-

Temperature Control: Water bath maintained at 25.0°C ± 0.1°C.

Step-by-Step Workflow

-

Preparation of Stock Solution:

-

Prepare a 50 mM LiDS stock solution.

-

Note: Ensure complete dissolution; LiDS dissolves easily at RT, unlike SDS which may require warming.

-

-

Baseline Measurement:

-

Place 20 mL of deionized water in the thermostated vessel.

-

Record baseline conductivity (

).

-

-

Titration Loop:

-

Add LiDS stock in small increments (e.g., 50 µL) to the water.

-

Stir gently (avoid foaming) for 2 minutes to equilibrate.

-

Record conductivity (

).[7] -

Repeat until the concentration reaches ~20 mM (well above the expected 8.7 mM CMC).

-

-

Data Analysis:

-

Plot

(y-axis) vs. -

Fit two linear regression lines:

-

Region 1 (Pre-micellar): Steep slope (

). -

Region 2 (Micellar): Shallow slope (

).

-

-

Calculation: The CMC is the intersection point of lines

and

-

Degree of Counterion Dissociation (

)

From the conductivity data, you can also calculate the fraction of counterions that are free (not bound to the micelle):

Applications in Bio-Analysis

The unique CMC and solubility profile of LiDS dictate its specific utility in drug development and biochemistry.

LiDS-PAGE vs. SDS-PAGE

Standard SDS-PAGE is performed at room temperature. However, certain enzymes and protein complexes are thermally unstable.

-

The Problem: Running SDS-PAGE at 4°C causes SDS to crystallize (Krafft point ~16°C), destroying the gradient and ruining the separation.

-

The Solution: LiDS remains soluble at 4°C. Researchers can run LiDS-PAGE in a cold room to separate psychrophilic proteins or kinetically trapped intermediates without detergent precipitation.

Membrane Protein Solubilization

LiDS is often used when "gentler" solubilization is required. The higher CMC implies a more dynamic exchange between monomer and micelle, which can sometimes facilitate the extraction of membrane proteins without irreversible denaturation, although it is generally considered a harsh detergent similar to SDS.

References

-

Bales, B. L., et al. (2001). Precision relative aggregation number determinations of SDS micelles using a spin probe. Journal of Physical Chemistry B. Link (Discusses counterion effects on aggregation).

-

Mukerjee, P., & Mysels, K. J. (1971). Critical Micelle Concentrations of Aqueous Surfactant Systems.[8][9][10][1][2][11][12][13] NSRDS-NBS 36. Link (The authoritative database for CMC values).

-

Hato, M., & Shinoda, K. (1973). Krafft Points of Calcium and Sodium Dodecyl Polyoxyethylene Sulfates. Journal of Physical Chemistry.[14] Link (Foundational work on Krafft points and counterions).

- Bhattacharya, S. C., et al. (2009). Thermodynamics of micellization of lithium dodecyl sulfate in aqueous solutions. Journal of Chemical & Engineering Data. (Confirming CMC ~8.4 mM and thermodynamic parameters).

- Jones, M. N., et al. (1999). The interaction of sodium dodecyl sulphate with polyethylene oxide. Journal of Colloid and Interface Science.

Sources

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 4. scispace.com [scispace.com]

- 5. Krafft temperature - Wikipedia [en.wikipedia.org]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. youtube.com [youtube.com]

- 8. pharmacy180.com [pharmacy180.com]

- 9. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 12. d-nb.info [d-nb.info]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of High-Purity Lithium Dodecyl Sulfate

Introduction: Beyond a Simple Detergent

Lithium Dodecyl Sulfate (LDS), the lithium salt of a C12 alkyl sulfate, is an anionic surfactant of critical importance in the realms of life sciences and pharmaceutical development. While structurally similar to its well-known sodium counterpart (SDS), high-purity LDS offers distinct advantages, primarily its enhanced solubility at low temperatures, making it an indispensable tool for specific applications.[1][2][3][4] This guide moves beyond a surface-level description to provide an in-depth analysis of the core physical and chemical properties of high-purity LDS. We will explore the molecular basis for its functionality, detail its critical parameters, and present standardized protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this versatile reagent to ensure the precision, reproducibility, and integrity of their work. The use of high-purity reagents is paramount in drug discovery, as impurities can significantly alter experimental outcomes, compromise safety, and hinder the development of effective therapies.[5]

Chemical Identity and Molecular Architecture

The functionality of LDS is rooted in its amphiphilic molecular structure, which features a long, hydrophobic alkyl chain and a polar, hydrophilic sulfate head group. This duality governs its behavior in aqueous solutions, driving its self-assembly and interfacial activity.

-

Chemical Name: Lithium Dodecyl Sulfate[6]

-

Synonyms: Lithium Lauryl Sulfate, Dodecyl Lithium Sulfate, Sulfuric acid monododecyl ester lithium salt[7]

-

Molecular Weight: Approximately 272.33 g/mol [2][4][9][10][11]

Caption: Molecular structure of Lithium Dodecyl Sulfate.

Core Physicochemical Properties

The utility of high-purity LDS is defined by a specific set of physical and chemical parameters. These properties dictate its behavior in solution and its suitability for various applications. The following table summarizes these key characteristics, compiled from authoritative technical data sheets.

| Property | Specification | Significance & Rationale |

| Appearance | Fine white powder, crystals, or flakes.[8][9][12][13] | The physical form provides a first-pass quality check. A uniform, white appearance is indicative of high purity, free from colored contaminants. |

| Purity (C12 Assay) | ≥98.5% to ≥99%.[9][10][13] | High C12 chain length purity is critical for consistent micellar properties and predictable protein binding in electrophoresis. Shorter or longer chain contaminants alter the CMC and denaturing capacity. |

| Solubility | Soluble in water (e.g., 50 mg/mL); also soluble in ethanol.[8][9] | High aqueous solubility is essential for preparing concentrated stock solutions. Its superior solubility over SDS at low temperatures is its primary advantage for cold-room electrophoresis.[1][2][3] |

| Critical Micelle Concentration (CMC) | 7-10 mM in water at 20-25°C.[11] | The CMC is the concentration at which LDS monomers self-assemble into micelles.[14] This is the fundamental property behind its detergent action and use in solubilizing proteins and forming mixed micelles in chromatography. |

| pH (1M Solution) | 6.0 - 8.0.[8] | A near-neutral pH ensures that the reagent itself does not significantly alter the pH of buffer systems, which is critical for maintaining the stability and activity of biological molecules. |

| Loss on Drying | ≤0.5%.[9][10][13] | This specification limits the amount of residual moisture, ensuring accurate weighing and concentration calculations. LDS is known to absorb moisture if not stored properly.[8] |

| Chloride (Cl⁻) | ≤100 ppm.[9][10][13] | Chloride is a common impurity from synthesis. High chloride levels can interfere with electrophoretic mobility and certain enzymatic reactions. |

| UV Absorbance (3% aq. sol.) | A₂₈₀ₙₘ: ≤0.05 - 0.075 AU.[9][10][15] | Low absorbance at 280 nm indicates the absence of aromatic organic impurities, which could interfere with spectrophotometric protein quantification (e.g., A280 assays). |

| Stability | Stable under normal, dry storage conditions.[8] Incompatible with strong oxidizing agents.[8] | LDS is chemically stable for long-term storage when protected from moisture.[16] It is crucial to note that autoclaving LDS solutions is not recommended, as it leads to hydrolysis, forming lauryl alcohol and sulfuric acid, which lowers the pH and causes precipitation.[12] |

Mechanism of Action: From Monomers to Micelles

The defining characteristic of LDS is its behavior as a surfactant, driven by the energetically unfavorable interaction between its hydrophobic tail and water.

Interfacial Activity and Micellization

At low concentrations in an aqueous medium, LDS monomers will first migrate to interfaces (e.g., air-water or oil-water), aligning themselves with their hydrophobic tails directed away from the water. This process reduces the surface tension of the solution.[17] As the concentration increases to the Critical Micelle Concentration (CMC), the interface becomes saturated. To minimize free energy further, the monomers spontaneously self-assemble in the bulk solution into spherical structures known as micelles.[14][18] In these aggregates, the hydrophobic tails are sequestered in the core, away from water, while the hydrophilic sulfate heads form the outer surface, interacting with the aqueous environment.[18]

Caption: Self-assembly of LDS monomers into a micelle above the CMC.

Protein Denaturation

In biochemical applications, particularly electrophoresis, LDS functions as a potent denaturing agent.[9] The hydrophobic tails of LDS monomers bind to the hydrophobic regions of proteins, disrupting their native tertiary and quaternary structures. This binding coats the protein with negatively charged sulfate groups, overwhelming the protein's intrinsic charge. The result is a linearized polypeptide chain with a uniform negative charge-to-mass ratio, allowing for separation based almost exclusively on molecular weight during polyacrylamide gel electrophoresis (PAGE).[9]

Key Applications in Research and Drug Development

The unique properties of high-purity LDS underpin its use in several critical applications.

-

Protein Electrophoresis (SDS-PAGE): LDS is frequently used as a direct substitute for SDS, especially when electrophoresis must be performed at low temperatures (e.g., 4°C).[1][2][12][19] Its higher solubility in the cold prevents the detergent from precipitating out of solution, which can be a problem with SDS, thereby ensuring gel and buffer integrity.

-

Drug Formulation and Solubilization: As a surfactant, LDS can act as a pharmaceutical dispersing agent, preventing the aggregation of active pharmaceutical ingredients (APIs) in liquid formulations and improving stability.[20] Its ability to form micelles allows it to solubilize poorly water-soluble drug compounds, enhancing bioavailability.

-

Membrane Protein Research: The detergent properties of LDS are leveraged to extract and solubilize integral membrane proteins from lipid bilayers, a crucial first step for their purification and characterization.[8][9]

-

Nucleic Acid Isolation: LDS is a common component of lysis buffers used to disrupt cells and organelles.[15] It helps to solubilize membranes and denature proteins (including nucleases), thereby protecting nucleic acids from degradation during the extraction process.[21]

-

Biopharmaceutical Cleaning: In GMP environments, LDS can be used for the cleaning of equipment, where its strong detergent action effectively removes residual proteins and other biological macromolecules, preventing cross-contamination between batches.[20]

Experimental Protocols for Characterization

Verifying the properties of LDS in the laboratory is essential for ensuring experimental consistency. The following are standardized methodologies for key characterizations.

Workflow for Determining Critical Micelle Concentration (CMC)

The CMC can be determined by observing a sharp change in a physical property of the surfactant solution as a function of concentration. Conductivity is a common and reliable method. Below the CMC, conductivity increases linearly as more charged monomers are added. Above the CMC, additional LDS forms neutral (or less mobile) micelles, causing the slope of the conductivity curve to decrease significantly.[18] The intersection of the two linear portions of the graph indicates the CMC.[22]

Protocol: CMC Determination by Conductometry

-

Preparation of Stock Solution: Accurately prepare a concentrated stock solution of high-purity LDS in deionized water (e.g., 50 mM).

-

Initial Measurement: Place a known volume of deionized water into a temperature-controlled beaker with a magnetic stirrer and a calibrated conductivity probe. Record the initial conductivity.

-

Titration: Add small, precise aliquots of the LDS stock solution to the water. Allow the solution to equilibrate for 1-2 minutes after each addition.

-

Data Recording: Record the conductivity after each addition.

-

Data Analysis: Plot the measured conductivity (y-axis) against the LDS concentration (x-axis).

-

CMC Determination: Fit two linear regression lines to the data points before and after the inflection point. The concentration at which these two lines intersect is the CMC.

Caption: Experimental workflow for CMC determination using conductometry.

Purity Assessment via UV-Vis Spectrophotometry

A rapid and effective method to check for certain organic impurities is UV-Vis spectrophotometry. High-purity LDS should have minimal absorbance in the UV range where proteins and nucleic acids are typically measured.

Protocol: UV Absorbance Scan

-

Solution Preparation: Prepare a 3% (w/v) solution of LDS in UV-transparent water.

-

Blank Measurement: Use the same UV-transparent water to zero the spectrophotometer.

-

Sample Measurement: Place the LDS solution in a quartz cuvette and measure the absorbance at key wavelengths, typically 230 nm, 260 nm, and 280 nm.

-

Verification: Compare the measured absorbance values against the specifications provided in the certificate of analysis (e.g., A₂₈₀ₙₘ ≤ 0.05). High absorbance values indicate the presence of contaminants.[9][10]

Safety, Storage, and Handling

As a laboratory chemical, proper handling of high-purity LDS is essential for user safety and to maintain product integrity.

-

Hazards: LDS is classified as a flammable solid and is harmful if swallowed.[6] It causes skin irritation and serious eye irritation/damage.[6][7][23] Inhalation may cause respiratory tract irritation.[7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, gloves, and a lab coat.[7][23][24] If there is a risk of dust generation, use a NIOSH-approved respirator.[7]

-

Handling: Handle in a well-ventilated area.[7] Avoid generating dust.[7][23] Keep away from heat, sparks, and open flames.[23]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizers.[7][8] Proper storage is crucial to prevent moisture absorption, which can degrade the product.[16]

-

Disposal: Dispose of the material in accordance with local, state, and federal regulations.

Conclusion

High-purity Lithium Dodecyl Sulfate is a powerful and versatile anionic detergent whose utility in research and drug development is dictated by a well-defined set of physicochemical properties. Its high solubility in cold aqueous solutions provides a distinct advantage over SDS for low-temperature biochemical applications. A thorough understanding of its chemical nature, critical micelle concentration, purity specifications, and mechanisms of action enables scientists to leverage this reagent with confidence and precision. Adherence to proper handling, storage, and characterization protocols is paramount to ensuring the reliability of experimental data and the successful advancement of scientific discovery.

References

-

Safety Data Sheet: Lithium dodecyl sulphate. (n.d.). Carl ROTH. [Link]

-

Lithium Dodecyl Sulfate, Lithium Dodecyl Sulphate (LDS) CAS 2044-56-6. (n.d.). Fengchen Group Co., Ltd. [Link]

-

Lithium dodecyl sulphate | C12H25LiO4S | CID 2735071. (n.d.). PubChem - NIH. [Link]

-

Lithium Dodecyl Sulfate (LDS) 99% - Applications in Medicine and Coating. (2025). Stanford Advanced Materials. [Link]

-

Safety Data Sheet. (n.d.). Solumetrics. [Link]

-

Lithium Dodecyl Sulfate the Future of Cleaning? (n.d.). Medium. [Link]

-

Lithium Dodecyl Sulfate C12 LD01. (n.d.). Solumetrics. [Link]

-

Lithium Dodecyl Sulfate. (n.d.). AMERICAN ELEMENTS®. [Link]

-

Critical micelle concentration. (n.d.). Wikipedia. [Link]

-

What are the applications of lithium dodecyl sulfate? (2024). TRUNNANO. [Link]

-

Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. (n.d.). PMC. [Link]

- Method for producing high-purity sodium dodecyl sulfate. (n.d.).

-

Why High-Purity Chemicals Matter in Drug Discovery. (n.d.). Apollo Scientific. [Link]

-

Ionic liquids as modulators of the critical micelle concentration of sodium dodecyl sulfate. (2004). Colloids and Surfaces B: Biointerfaces. [Link]

-

Critical micelle concentration measurement in aggregation behaviour studies. (n.d.). Biolin Scientific. [Link]

-

Determination of the critical micelle concentration. (n.d.). StuDocu. [Link]

-

Separation Science in Drug Development, Part 2: High-Throughput Characterization. (2015). LCGC Europe. [Link]

Sources

- 1. toku-e.com [toku-e.com]

- 2. Lithium dodecyl sulfate, Anionic detergent (CAS 2044-56-6) | Abcam [abcam.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lithium Dodecyl Sulfate, Ultra Pure, 5g, MP Biomedicals 5 g | Buy Online | MP Biomedicals, Inc | Fisher Scientific [fishersci.com]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. Lithium dodecyl sulphate | C12H25LiO4S | CID 2735071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Lithium Dodecyl Sulfate, Lithium Dodecyl Sulphate (LDS) CAS 2044-56-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 9. rpicorp.com [rpicorp.com]

- 10. rpicorp.com [rpicorp.com]

- 11. 十二烷基硫酸锂 ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 12. Lithium dodecyl sulfate | 2044-56-6 [chemicalbook.com]

- 13. biofargo.com [biofargo.com]

- 14. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 15. Lithium Dodecyl Sulfate C12 LD01 - 2044-56-6 [solumetrics.co.uk]

- 16. Lithium Dodecyl Sulfate the Future of Cleaning? – China-based manufacturer ORID offering Sodium Dodecyl Sulfate [sodiumdodecylsulfate.com]

- 17. biolinscientific.com [biolinscientific.com]

- 18. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 19. nanotrun.com [nanotrun.com]

- 20. Lithium Dodecyl Sulfate (LDS) 99% - Applications in Medicine and Coating [gliverchem.com]

- 21. 2044-56-6・Lithium Dodecyl Sulfate(LDS)・121-02741[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 22. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 23. carlroth.com:443 [carlroth.com:443]

- 24. solumetrics.co.uk [solumetrics.co.uk]

Optimizing Membrane Protein Solubilization: The Physicochemical Superiority of Lithium Dodecyl Sulfate (LDS)

Executive Summary

The solubilization of membrane proteins remains one of the most significant bottlenecks in proteomics and structural biology. While Sodium Dodecyl Sulfate (SDS) is the ubiquitous standard for protein denaturation, it exhibits a critical physicochemical flaw: a high Krafft point (~15–20°C), causing it to precipitate at low temperatures. This limitation compromises the integrity of heat-sensitive and hydrophobic membrane proteins.

This technical guide delineates the role of Lithium Dodecyl Sulfate (LDS) as a superior alternative. By substituting the sodium counterion with lithium, researchers can lower the Krafft point to <0°C, enabling solubilization and electrophoresis at 4°C. This guide provides the mechanistic rationale, comparative data, and a self-validating protocol for utilizing LDS to resolve recalcitrant membrane proteins.

Physicochemical Basis: The Krafft Point Advantage

The primary justification for selecting LDS over SDS is not detergency power—both are 12-carbon anionic surfactants with identical tail structures—but thermal stability .

The Krafft Point Defined

The Krafft point is the temperature at which the solubility of a surfactant equals its Critical Micelle Concentration (CMC). Below this temperature, the surfactant precipitates as crystals rather than forming micelles.

-

SDS Krafft Point: +10°C to +20°C (depending on concentration and ionic strength).

-

LDS Krafft Point: < 0°C.

The Lithium Mechanism

The difference lies in the counterion hydration enthalpy. The lithium ion (

Mechanism of Action & Solubilization Dynamics

LDS operates through a three-stage solubilization mechanism similar to SDS but with enhanced thermodynamic stability in cold environments.

-

Integration: Monomeric LDS inserts into the lipid bilayer.

-

Disruption: As concentration exceeds the CMC (~8–9 mM), mixed micelles of Lipid-LDS-Protein form.

-

Solubilization: The lipid bilayer is fully dissolved, leaving the membrane protein suspended in a toroidal micelle of LDS.

Visualization: The Solubilization Pathway

The following diagram illustrates the transition from a lipid-embedded state to a soluble micelle, highlighting the critical temperature-dependent divergence between SDS and LDS.

Caption: Figure 1. Thermodynamic divergence of SDS and LDS at 4°C. LDS maintains micellar stability, while SDS precipitates.

Comparative Analysis: SDS vs. LDS

The following data consolidates physical properties relevant to experimental design. Note the Critical Micelle Concentration (CMC) similarity, emphasizing that the choice is driven by temperature and pH stability rather than binding stoichiometry.

| Property | Sodium Dodecyl Sulfate (SDS) | Lithium Dodecyl Sulfate (LDS) | Impact on Protocol |

| Counterion | Determines solubility limits. | ||

| Krafft Point | +15°C to +20°C | < 0°C | Critical: LDS allows 4°C workflows. |

| CMC (Pure Water) | ~8.2 mM | ~8.7 mM | Comparable detergency strength. |

| pH Stability | Acidic to Neutral | Neutral to Alkaline (pH 8.5) | LDS prevents acid-hydrolysis of Asp-Pro bonds. |

| Low Temp PAGE | Impossible (Precipitates) | Standard (Native LDS-PAGE) | Essential for enzyme activity retention. |

Key Insight: LDS is frequently paired with Bis-Tris buffer systems (e.g., NuPAGE) operating at neutral pH (7.0–8.5). This prevents the cleavage of Asp-Pro peptide bonds that occurs in traditional Laemmli (SDS) buffers when boiled at pH 6.8 [1].[1]

Protocol: Low-Temperature Solubilization for PAGE

This protocol is designed for hydrophobic membrane proteins (e.g., GPCRs, Transporters) that aggregate when boiled or precipitate in standard SDS buffers.

Reagents

-

LDS Sample Buffer (4X): 106 mM Tris HCl, 141 mM Tris Base, 2% LDS, 10% Glycerol, 0.51 mM EDTA, pH 8.5.

-

Reducing Agent: 500 mM DTT (Prepare fresh).

Workflow: The "Soft" Denaturation

Expert Note: Do NOT boil (100°C) membrane proteins. Boiling causes the hydrophobic transmembrane domains to collapse into insoluble aggregates, often visible as a smear at the top of the gel.

-

Pellet Preparation: Isolate membrane fraction via ultracentrifugation (100,000 x g). Discard supernatant.

-

Cold Solubilization:

-

Resuspend pellet in 1X LDS Sample Buffer (diluted with cold water).

-

Incubate at 4°C for 30 minutes with gentle agitation.

-

Why? This allows LDS to penetrate the bilayer without thermal energy driving aggregation.

-

-

Reduction (Optional but Recommended):

-

Add DTT to final concentration of 50 mM.

-

-

Thermal Treatment:

-

Heat at 70°C for 10 minutes .

-

Validation: This temperature is sufficient to unfold hydrophilic loops for detergent binding but low enough to prevent hydrophobic collapse [2].

-

-

Clarification:

-

Centrifuge at 14,000 x g for 5 minutes (Room Temp).

-

Load the supernatant onto the gel.[2]

-

Experimental Workflow Diagram

Caption: Figure 2. Optimized LDS solubilization workflow preventing aggregation and precipitation.

Troubleshooting & Optimization

Symptom: Smearing at the top of the gel

-

Cause: Hydrophobic aggregation caused by boiling (100°C).

-

Solution: Lower heat step to 70°C or even 37°C. Ensure LDS is used, as SDS may precipitate if the loading buffer cools down before entering the gel matrix.

Symptom: Protein activity lost in "Native" PAGE

-

Cause: The detergent stripped essential cofactors or lipids.

-

Solution: Perform Native LDS-PAGE at 4°C. While LDS is denaturing, at low concentrations and low temperatures (4°C), it can maintain oligomeric states better than SDS. For strict native work, swap LDS for Blue Native PAGE (Coomassie) or Clear Native PAGE, but use LDS for the second dimension to resolve subunits [3].

Symptom: Crystal formation in sample buffer

-

Cause: Contamination with Potassium (

) salts. -

Solution: Potassium Dodecyl Sulfate (KDS) is highly insoluble. Ensure your lysis buffer uses Tris or Sodium salts, not Potassium salts, before adding LDS.

References

-

Kubo, K., et al. (2024).[3] Sodium Dodecyl Sulfate Analogs as a Potential Molecular Biology Reagent. International Journal of Molecular Sciences. Retrieved from [Link]

-

Järvi, S. V., et al. (2011). Separation of membrane protein complexes by native LDS-PAGE. Methods in Molecular Biology. Retrieved from [Link]

-

Biolin Scientific. (n.d.). Critical micelle concentration measurement in aggregation behaviour studies. Retrieved from [Link]

Sources

The Lithium Dodecyl Sulfate (LDS) System: Mechanistic Advantages in High-Fidelity Electrophoresis

Topic: Understanding the Mechanism of Lithium Dodecyl Sulfate (LDS) in Electrophoresis Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Proteomics Scientists, and Drug Development Leads

Executive Summary

While Sodium Dodecyl Sulfate (SDS) remains the ubiquitous surfactant for denaturing polyacrylamide gel electrophoresis (PAGE), its physicochemical limitations—specifically regarding solubility and pH stability—compromise the resolution of hydrophobic membrane proteins and labile post-translational modifications (PTMs).

This guide dissects the mechanism of Lithium Dodecyl Sulfate (LDS) , a structural analog of SDS that, when coupled with Bis-Tris neutral pH buffer systems, offers superior solubility at low temperatures and high concentrations. We analyze the thermodynamic basis of the lithium counterion, the stoichiometry of protein unfolding, and the specific protocols required to validate membrane protein integrity.

The Physicochemical Core: Why Lithium?

The fundamental difference between LDS and SDS lies not in the dodecyl sulfate tail (which performs the hydrophobic intercalation), but in the counterion: Lithium (

The Krafft Point and Solubility

The critical differentiator is the Krafft point —the temperature at which the solubility of a surfactant equals its Critical Micelle Concentration (CMC).[1][2] Below this point, the surfactant precipitates as crystals, rendering it useless for protein solubilization.

-

SDS Krafft Point:

(varies with concentration). At -

LDS Krafft Point:

. LDS remains fully soluble at

Mechanistic Implication: The

High-Density Loading

Because of its superior solubility, LDS can be formulated at 4X concentration in sample buffers without precipitation. SDS is typically limited to 2X or requires high glycerol content to maintain stability. This allows for larger sample volumes (up to 75% of the well volume) to be loaded, increasing the sensitivity for low-abundance proteins.

The Bis-Tris Nexus: The Neutral pH Environment

LDS is almost exclusively deployed within the Bis-Tris buffer system (e.g., NuPAGE™), rather than the traditional Tris-Glycine (Laemmli) system. This pairing is chemical, not accidental.

Prevention of Protein Hydrolysis

In traditional Laemmli systems (Tris-Glycine), the running pH is highly alkaline (pH 8.3–9.5). When combined with heating (

-

Deamination: Conversion of Asparagine to Aspartic Acid.

-

Peptide Cleavage: Hydrolysis of Asp-Pro bonds.

-

Alkylation: Modification of Cysteine residues by unpolymerized acrylamide.

The LDS/Bis-Tris Solution: The Bis-Tris gel operates at a slightly acidic-to-neutral pH (pH 6.4). The running buffer (MES or MOPS) maintains a pH of ~7.3–7.7 during the run. This neutral environment preserves PTMs and prevents the "laddering" effect caused by Asp-Pro cleavage.

Visualization of the Buffer System

The following diagram illustrates the ion migration and pH stability differences between the LDS/Bis-Tris system and the traditional SDS/Laemmli system.

Caption: Comparison of pH environments. The LDS/Bis-Tris system maintains neutrality, preventing chemical degradation common in alkaline SDS systems.

Comparative Analysis: LDS vs. SDS[3][4][5][6][7][8]

The following table summarizes the critical operational differences.

| Feature | Sodium Dodecyl Sulfate (SDS) | Lithium Dodecyl Sulfate (LDS) |

| Counterion | Sodium ( | Lithium ( |

| Krafft Point (Solubility) | High (~25°C). Precipitates in cold. | Low (<0°C). Soluble at 4°C. |

| Max Sample Buffer Conc. | Typically 2X (sometimes 4X with difficulty). | Stable 4X formulation. |

| Standard pH System | Alkaline (Tris-Glycine, pH >8.3). | Neutral (Bis-Tris, pH ~7.0). |

| Membrane Protein Prep | Boiling (100°C) often causes aggregation. | Heating (70°C) preserves solubility. |

| Stoichiometry | ~1.4 g SDS / 1 g Protein.[3] | ~1.4 g LDS / 1 g Protein.[3][4] |

Protocol: The Self-Validating LDS Workflow

This protocol is designed for the NuPAGE Bis-Tris system. It includes self-validation checks to ensure data integrity.

Reagent Preparation

-

4X LDS Sample Buffer: (106 mM Tris HCl, 141 mM Tris Base, 2% LDS, 10% Glycerol, 0.51 mM EDTA, 0.22 mM SERVA Blue G, 0.175 mM Phenol Red, pH 8.5).[5]

-

Reducing Agent: 10X DTT (0.5 M) or

-Mercaptoethanol.

Sample Preparation (The "70°C Rule")

Critical Insight: Do not boil samples at 100°C when using LDS for membrane proteins. High heat combined with high detergent concentration can cause hydrophobic membrane proteins to collapse into insoluble aggregates rather than linearizing.

-

Dilution: Mix protein sample with 4X LDS Sample Buffer to a final 1X concentration.

-

Validation: Ensure the solution remains clear at room temperature. Cloudiness indicates lipid saturation or salt incompatibility.

-

-

Reduction: Add Reducing Agent to final 1X.

-

Denaturation: Incubate at 70°C for 10 minutes .

-

Why? This temperature is sufficient to unfold the tertiary structure and allow LDS intercalation without inducing hydrophobic aggregation.

-

-

Cooling: Spin down briefly and cool to room temperature.

Electrophoresis

-

Buffer Selection:

-

Use MES Running Buffer for small proteins (< 50 kDa).

-

Use MOPS Running Buffer for medium/large proteins (> 50 kDa).

-

-

Antioxidant: Add 500

L of antioxidant to the inner cathode chamber to prevent re-oxidation of cysteines during the run (crucial for neutral pH systems).

Troubleshooting & Optimization

The "Curving Band" Phenomenon

-

Symptom: Bands "smile" or curve at the edges.

-

Cause: High salt concentration in the lysate (> 0.5 M NaCl) competes with LDS for binding or alters the field strength.

-

LDS Specifics: LDS is more tolerant of salt than SDS, but limits exist.

-

Fix: Dialyze sample or use a desalting spin column before adding LDS buffer.

Membrane Protein Aggregation

-

Symptom: Protein stays in the well or appears as a smear at the very top of the gel.

-

Cause: Boiling at 100°C caused the hydrophobic domains to clump.

-

Fix: Strictly adhere to the 70°C for 10 min denaturation step. For extremely hydrophobic proteins (e.g., GPCRs), incubate at 37°C for 30 minutes .

Workflow Visualization

Caption: Decision tree for LDS sample preparation, highlighting the critical temperature divergence for membrane proteins.

References

- Hachmann, J. P., & Amshey, J. W. (2005). Models of protein modification in Tris-glycine and neutral pH Bis-Tris gels during electrophoresis: Effect of gel pH. Analytical Biochemistry, 342(2), 237–245.

-

Kubo, K. (1995). Binding of lithium dodecyl sulfate to polyacrylamide gel at 4 degrees C perturbs electrophoresis of proteins.[6] Analytical Biochemistry, 225(2), 351-353. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 3. reddit.com [reddit.com]

- 4. youtube.com [youtube.com]

- 5. NuPAGE™ LDS Sample Buffer (4X), 250mL - FAQs [thermofisher.com]

- 6. Binding of lithium dodecyl sulfate to polyacrylamide gel at 4 degrees C perturbs electrophoresis of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Application of Lithium Dodecyl Sulfate in Nanoparticle Synthesis and Stabilization

Executive Summary

Lithium Dodecyl Sulfate (LDS) is a potent anionic surfactant that has emerged as a critical tool in the field of nanotechnology.[1][2] Its utility extends from serving as a dynamic template in the synthesis of nanoparticles to acting as a robust stabilizing agent that ensures their colloidal integrity. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the core mechanisms by which LDS governs nanoparticle formation and prevents agglomeration. We will explore the fundamental principles of micellar templating, the kinetics of surface capping, and the physics of electrostatic stabilization. This document provides not only the theoretical underpinnings but also a practical, step-by-step protocol for the synthesis of metallic nanoparticles, complete with methodologies for characterization and data interpretation. The insights herein are designed to empower researchers to leverage the unique properties of LDS for the rational design and development of novel nanoparticle systems for therapeutic and diagnostic applications.

Fundamentals of Lithium Dodecyl Sulfate as a Nanomaterial Surfactant

Lithium Dodecyl Sulfate (LDS) is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) and a hydrophobic (water-repelling) part.[3] This dual nature is the cornerstone of its function in nanomaterial science. The molecule consists of:

-

A Hydrophilic Head: A negatively charged sulfate group (-SO₄⁻) associated with a lithium cation (Li⁺). This part readily interacts with aqueous environments.

-

A Hydrophobic Tail: A 12-carbon alkyl chain (dodecyl group) that is repelled by water and preferentially interacts with other non-polar molecules or self-assembles to minimize contact with water.[3]

This molecular structure drives its behavior as a surfactant, or "surface-active agent," allowing it to accumulate at interfaces (e.g., liquid-liquid or solid-liquid) and reduce surface tension.[3][4]

Critical Micelle Concentration (CMC) and Micelle Formation

In an aqueous solution, as the concentration of LDS increases, a critical threshold known as the Critical Micelle Concentration (CMC) is reached. Above this concentration, individual LDS molecules spontaneously self-assemble into spherical structures called micelles .[4] In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic sulfate heads form an outer shell, creating a charged, water-soluble nanostructure. These micelles are not static; they are in a dynamic equilibrium with free LDS molecules in the solution.[4] This phenomenon is fundamental to the use of LDS as a template in nanoparticle synthesis.

The Dual Role of LDS in Nanoparticle Synthesis

LDS is not merely a passive additive; it plays an active and controlling role during the two most critical phases of nanoparticle formation: nucleation and growth.

LDS as a Templating Agent: The "Nanoreactor" Concept

The micelles formed by LDS above its CMC can function as nanoscale reactors.[5] When precursor metal salts are introduced into the solution, the positively charged metal ions are attracted to and concentrated near the negatively charged surface of the micelles. A reducing agent, also present in the solution, then initiates the reduction of these metal ions into zero-valent metal atoms.

This process of nucleation and subsequent growth is physically confined within or around the micellar structure. The size of the micelle, therefore, imposes a physical constraint on the ultimate size of the nanoparticle, enabling a remarkable degree of size control that is difficult to achieve otherwise.[5]

LDS as a Capping Agent to Arrest Particle Growth

Simultaneously with templating, LDS molecules act as a capping agent . As nanoparticles begin to form, their high surface energy makes them prone to uncontrolled growth and aggregation. LDS molecules rapidly adsorb onto the nascent nanoparticle surface via their sulfate head groups.[6][7] This surface coating serves two purposes:

-

Passivates the Surface: It lowers the surface energy, making the particle less reactive.

-

Arrests Growth: It creates a physical barrier that prevents additional precursor atoms from depositing onto the particle, effectively stopping its growth at a desired size.

The concentration of LDS is a critical parameter; higher concentrations lead to faster and more complete surface coverage, generally resulting in smaller nanoparticles.[6] However, excessively high concentrations can lead to the coalescence of smaller particles into larger ones.[6]

The Mechanism of LDS-Mediated Nanoparticle Stabilization

Once synthesized, maintaining nanoparticles in a dispersed, unagglomerated state (colloidal stability) is crucial for virtually all applications. LDS achieves this primarily through electrostatic repulsion.

Electrostatic Stabilization

The LDS molecules adsorbed on the nanoparticle surface orient themselves with their negatively charged sulfate heads facing outward into the aqueous medium. This creates a strong negative surface charge on each nanoparticle.[8]

When two such nanoparticles approach each other, their surrounding negative electrical double layers generate a powerful repulsive force. This electrostatic repulsion counteracts the inherent attractive van der Waals forces that would otherwise cause the particles to aggregate and precipitate out of the solution.[8] The magnitude of this surface charge, which is a key indicator of colloidal stability, can be quantified by measuring the Zeta Potential . A more negative zeta potential (typically < -30 mV) indicates strong inter-particle repulsion and a highly stable nanoparticle dispersion.

Practical Application: Experimental Protocol

This section provides a validated, step-by-step protocol for the synthesis of silver nanoparticles (AgNPs) using LDS as a templating and stabilizing agent. This method is adapted from established electrochemical and chemical reduction techniques.[9]

Materials and Reagents

-

Silver Nitrate (AgNO₃), 99.9% purity

-

Lithium Dodecyl Sulfate (LDS), 99% purity

-

Sodium Borohydride (NaBH₄), 99% purity

-

Deionized (DI) Water (18.2 MΩ·cm)

Step-by-Step Synthesis Workflow

-

Preparation of Stock Solutions:

-

Prepare a 100 mM LDS stock solution by dissolving the appropriate mass in DI water. Causality: This concentration is well above the CMC, ensuring the formation of micelles.

-

Prepare a 10 mM Silver Nitrate stock solution. Store in an amber bottle to prevent photoreduction.

-

Prepare a fresh 20 mM Sodium Borohydride solution immediately before use. Causality: NaBH₄ is a strong reducing agent that hydrolyzes in water; fresh preparation ensures maximum reductive capacity.

-

-

Reaction Setup:

-

In a 250 mL Erlenmeyer flask, add 90 mL of DI water.

-

Add 10 mL of the 100 mM LDS stock solution to achieve a final LDS concentration of 10 mM.

-

Place the flask in an ice bath on a magnetic stirrer and stir vigorously for 15 minutes. Causality: Vigorous stirring ensures homogeneous micelle distribution, while the low temperature moderates the reaction rate, preventing uncontrolled, rapid particle growth.

-

-

Nucleation and Growth:

-

While stirring, add 1 mL of the 10 mM AgNO₃ solution to the flask. A clear solution should be maintained.

-

Continue stirring for 5 minutes to allow for the incorporation of silver ions into the LDS micelles.

-

Using a pipette, add the 20 mM NaBH₄ solution dropwise (approximately 1 drop per second) to the flask. Causality: Dropwise addition controls the rate of reduction, promoting the formation of small, monodisperse nuclei rather than large, irregular aggregates.

-

-

Reaction Completion and Observation:

-

Upon addition of the reducing agent, the solution will undergo a color change, typically to a pale yellow or light brown, indicating the formation of silver nanoparticles.[9]

-

Allow the reaction to proceed for 1 hour under continuous stirring in the ice bath to ensure complete reduction and stabilization.

-

-

Purification (Optional but Recommended):

-

To remove excess reactants, the nanoparticle solution can be purified by centrifugation.

-

Transfer the solution to centrifuge tubes and spin at a high speed (e.g., 12,000 rpm for 20 minutes).

-

Discard the supernatant and resuspend the nanoparticle pellet in fresh DI water. Repeat this washing step two more times.

-

Characterization

-

UV-Vis Spectroscopy: Confirm AgNP formation by observing the characteristic Surface Plasmon Resonance (SPR) peak, typically between 400-450 nm.

-

Transmission Electron Microscopy (TEM): Visualize the nanoparticles to determine their size, size distribution, and morphology.

-

Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and polydispersity index (PDI) of the particles in solution.

-

Zeta Potential Analysis: Measure the surface charge to assess the colloidal stability of the dispersion.

Data Presentation & Analysis

The concentration of LDS is a critical variable that directly impacts the final characteristics of the nanoparticles. The following table summarizes the expected outcomes when varying the LDS concentration in the synthesis protocol described above.

| LDS Concentration (mM) | Expected Average Particle Size (TEM) | Expected Zeta Potential (mV) | Expected Stability | Rationale |

| 1 | ~50-80 nm | ~ -20 mV | Low to Moderate | Insufficient surface coverage leads to larger particles and potential aggregation. |

| 10 (Optimal) | ~10-20 nm | ~ -40 mV | High | Optimal micellar templating and dense surface coverage yield small, highly stable particles. |

| 50 | ~15-25 nm | ~ -45 mV | High | While stable, excessively high surfactant concentration can sometimes promote secondary nucleation or minor coalescence, slightly broadening the size distribution. |

Conclusion and Future Outlook

Lithium Dodecyl Sulfate is a versatile and powerful tool for the controlled synthesis and robust stabilization of a wide array of nanoparticles. Its efficacy is rooted in the fundamental principles of surfactant self-assembly and electrostatic interactions. By precisely controlling parameters such as LDS concentration, temperature, and reactant stoichiometry, researchers can rationally design nanoparticles with tailored sizes and high colloidal stability, which are prerequisites for applications in drug delivery, bio-imaging, and diagnostics.[10][11][12] While much of the foundational literature uses the sodium salt (SDS), the principles are directly translatable to LDS, which may offer advantages in specific biological systems or for low-temperature applications.[1][13] Future research should focus on exploring LDS in combination with other stabilizing agents (e.g., polymers) to create hybrid nanoparticle systems with multi-functional surfaces and enhanced stability in complex biological media.

References

- Sodium-dodecyl-sulphate-assisted synthesis of Ni nanoparticles: electrochemical properties. Indian Academy of Sciences.

- Synthesis and Characterization of Mesoporous Sodium Dodecyl Sulfate-Coated Magnetite Nanoparticles.

- Sodium dodecyl sulfate‐coated silver nanoparticles accelerate antimicrobial potentials by targeting amphiphilic membranes. PMC.

- Nanomaterials: a review of synthesis methods, properties, recent progress, and challenges. Royal Society of Chemistry.

- Deciphering the Kinetic Study of Sodium Dodecyl Sulfate on Ag Nanoparticle Synthesis Using Cassia siamea Flower Extract as a Reducing Agent. PMC.

- What are the applications of lithium dodecyl sulf

- Sodium Dodecyl Sulphate-Supported Nanocomposite as Drug Carrier System for Controlled Delivery of Ondansetron. MDPI.

- Synthesis and Properties of Nano-Surfactants. Taylor & Francis eBooks.

- Tuning the Stabilization Mechanism of Nanoparticle-Regul

- Lithium Dodecyl Sulf

- Lithium oxide nanoparticles for targeted drug delivery systems.

- Advances in stabilization of metallic nanoparticle with biosurfactants- a review on current trends. PMC.

- Nanoparticles for Targeted Drug Delivery: Innovations, Challenges, and Clinical Prospects. Juniper Publishers.

- Lithium Dodecyl Sulf

Sources

- 1. nanotrun.com [nanotrun.com]

- 2. americanelements.com [americanelements.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Advances in stabilization of metallic nanoparticle with biosurfactants- a review on current trends - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nanomaterials: a review of synthesis methods, properties, recent progress, and challenges - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00807A [pubs.rsc.org]

- 6. ias.ac.in [ias.ac.in]

- 7. Deciphering the Kinetic Study of Sodium Dodecyl Sulfate on Ag Nanoparticle Synthesis Using Cassia siamea Flower Extract as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arxiv.org [arxiv.org]

- 9. Sodium dodecyl sulfate‐coated silver nanoparticles accelerate antimicrobial potentials by targeting amphiphilic membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Lithium oxide nanoparticles for targeted drug delivery systems [eureka.patsnap.com]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. toku-e.com [toku-e.com]

The Critical Advantage of ≥98.5% GC Grade Lithium Dodecyl Sulfate in Advanced Research and Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Surfactant

Lithium dodecyl sulfate (LDS) is a powerful anionic surfactant widely utilized across molecular biology, proteomics, and pharmaceutical sciences.[1][2] Its fundamental role in disrupting cellular structures, solubilizing proteins, and enabling electrophoretic separation is well-established. However, for the discerning researcher and drug development professional, the true value of LDS lies not just in its inherent properties, but in its purity. This guide delves into the critical importance of utilizing ≥98.5% Gas Chromatography (GC) grade LDS, elucidating how this stringent purity standard directly translates to enhanced experimental reproducibility, accuracy, and the overall integrity of research outcomes. We will explore the tangible benefits of this high-purity reagent in key applications, supported by detailed protocols and a discussion of the detrimental effects of common impurities.

The Significance of ≥98.5% GC Grade Purity: A Deeper Dive

The designation "≥98.5% GC" signifies that the product is not only of high purity but that this purity has been verified by gas chromatography, a highly sensitive analytical technique.[3] This level of quality assurance is paramount in sensitive applications where even trace impurities can lead to significant experimental artifacts and compromise data interpretation.

Mitigating Experimental Variability

In complex biological systems, even minor variations in reagent composition can lead to significant changes in experimental outcomes. The use of a well-characterized, high-purity reagent like ≥98.5% GC grade LDS minimizes this variability, ensuring that experiments are more reproducible both within a single laboratory and across different research groups. This is particularly crucial in drug development, where consistent and reliable data is a prerequisite for regulatory submissions.

Eliminating Artifacts in Sensitive Assays

Impurities commonly found in lower-grade dodecyl sulfates, such as other alkyl chain length sulfates (e.g., sodium tetradecyl sulfate) and dodecanol, can introduce significant artifacts in sensitive analytical techniques.[4] For instance, the presence of different alkyl sulfates can alter the migration of proteins in polyacrylamide gel electrophoresis (PAGE), leading to inaccurate molecular weight estimations and smeared bands.[5][6] Dodecanol, a common impurity, has been shown to retard the mobility of both SDS micelles and SDS-protein complexes, further compromising the accuracy of electrophoretic separations.[4]

In mass spectrometry-based proteomics, detergent-related impurities can suppress the ionization of target peptides, leading to reduced sensitivity and incomplete protein identification.[7][8] The use of ≥98.5% GC grade LDS, with its minimal levels of such contaminants, is therefore essential for obtaining clean, high-quality data in these demanding applications.[9]

Core Applications and Methodologies

The superior performance of ≥98.5% GC grade LDS is most evident in its primary applications within research and drug development.

High-Resolution Protein Electrophoresis (LDS-PAGE)

Lithium dodecyl sulfate is often preferred over its sodium counterpart (SDS) for electrophoresis in cold conditions due to its higher solubility at low temperatures.[10][11] This is particularly advantageous when analyzing temperature-sensitive proteins or protein complexes. The use of high-purity LDS is critical for achieving sharp, well-resolved bands and accurate molecular weight determination.

| Property | Specification | Reference |

| Assay (GC) | ≥98.5% | [12] |

| Critical Micelle Concentration (CMC) | 7-10 mM (20-25°C) | [12] |

| Form | Powder | [13] |

| Suitability | Electrophoresis, Molecular Biology | [13] |

-

Prepare Gel Solutions: Using high-purity reagents, prepare the resolving and stacking gel solutions according to standard protocols.[14]

-

Degas Solutions: Thoroughly degas both solutions to prevent bubble formation during polymerization, which can disrupt the gel matrix.[15]

-

Pour Gels: Carefully pour the resolving gel, followed by the stacking gel, ensuring a sharp interface between the two layers.

-

Sample Preparation: Resuspend protein samples in a sample buffer containing ≥98.5% GC grade LDS and a reducing agent. Heat the samples to ensure complete denaturation.[16]

-

Electrophoresis: Load the samples and run the gel at a constant voltage or current, monitoring the migration of the tracking dye.[17]

Solubilization of Membrane Proteins for Proteomics

Membrane proteins, due to their hydrophobic nature, are notoriously difficult to extract and analyze.[9] High-purity LDS is an effective solubilizing agent that can disrupt the lipid bilayer and render these proteins soluble for downstream applications such as mass spectrometry.[9] The absence of interfering impurities in ≥98.5% GC grade LDS is critical for preserving the integrity of the solubilized proteins and ensuring accurate and sensitive detection in mass spectrometry.[8]

Nucleic Acid Extraction and Stabilization

LDS is also a valuable reagent for the isolation of nucleic acids.[18] It effectively lyses cells and denatures proteins, including nucleases, thereby protecting RNA and DNA from degradation.[1][18] A patent for the use of LDS in RNA stabilization highlights its efficacy in preserving RNA integrity, even in the presence of RNases.[1] The use of high-purity LDS ensures that the extracted nucleic acids are free from contaminants that could inhibit downstream enzymatic reactions such as PCR and reverse transcription.[19]

-

Lysis: Homogenize cells or tissues in a lysis buffer containing 1-2% ≥98.5% GC grade LDS.

-

Protein Precipitation: Add a high-salt solution to precipitate proteins.

-

Nucleic Acid Precipitation: Isolate the nucleic acids from the supernatant by alcohol precipitation.

-

Washing and Resuspension: Wash the nucleic acid pellet with ethanol and resuspend in an RNase-free buffer.

Formulation of Drug Delivery Systems

In pharmaceutical development, surfactants play a crucial role in the formulation of drug delivery systems such as lipid nanoparticles (LNPs) and liposomes.[20][21][22] These systems are used to enhance the solubility, stability, and bioavailability of therapeutic agents. The purity of the surfactants used in these formulations is of utmost importance, as impurities can affect the physical and chemical stability of the nanoparticles, potentially leading to drug leakage, aggregation, and altered release profiles.[23] The well-defined composition of ≥98.5% GC grade LDS makes it a suitable candidate for the development of robust and reproducible drug delivery systems.

Conclusion: A Commitment to Quality for Uncompromised Results

In the pursuit of scientific discovery and the development of novel therapeutics, the quality of the reagents used is a cornerstone of success. The choice of ≥98.5% GC grade lithium dodecyl sulfate is not merely a matter of preference but a strategic decision to ensure the highest level of experimental integrity. By minimizing variability, eliminating artifacts, and providing a well-characterized component for complex assays and formulations, high-purity LDS empowers researchers and drug development professionals to generate reliable, reproducible, and ultimately, more impactful results. The investment in this superior grade of reagent is an investment in the quality and validity of the scientific endeavor itself.

References

-

Thomas Scientific. Lithium dodecyl sulfate, =98.5% (GC). Retrieved from Thomas Scientific website.[10]

-

Sigma-Aldrich. Lithium dodecyl sulfate ≥98.5% (GC). Retrieved from Sigma-Aldrich website.[12][24]

-

Intertek. Surfactant Analysis in Pharmaceuticals and Industrial Products. Retrieved from Intertek website.[3]

-

SLS. Lithium dodecyl sulfate, >=98.5% (GC). Retrieved from SLS website.[11]

-

Sigma-Aldrich. Product Information Sheet: Lithium dodecyl sulfate (L2274). Retrieved from Sigma-Aldrich website.[11]

-

AG Scientific. Lithium Dodecyl Sulfate in Proteomics: Solubilizing Membrane Proteins. Retrieved from AG Scientific website.[9]

-

Google Patents. DE10219117C1 - Use of lithium dodecyl sulfate for stabilizing RNA in solution, particularly during purification of RNA from cell lysate. Retrieved from Google Patents website.[1]

-

LabX. Troubleshooting Common Electrophoresis Problems and Artifacts. Retrieved from LabX website.[25]

-

Midwest Pharm. Lithium Dodecyl Sulfate 98.5% GC 25 gram. Retrieved from Midwest Pharm website.[2]

-

MDPI. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Retrieved from MDPI website.[20][26]

-

Edvotek. PROTEIN TROUBLESHOOTING GUIDE. Retrieved from Edvotek website.[16]

-

ResearchGate. Troubleshooting: Protein Electrophoresis. Retrieved from ResearchGate website.[27]

-

National Center for Biotechnology Information. Common artifacts and mistakes made in electrophoresis. Retrieved from NCBI website.[5]

-

ORID. Lithium dodecyl sulfate (LDS) vs Sodium dodecyl sulfate(SDS). Retrieved from ORID website.[28]

-

ResearchGate. Common Artifacts and Mistakes Made in Electrophoresis. Retrieved from ResearchGate website.[6]

-

Bio-Rad. Preparation of protein samples for SDS-polyacrylamide gel electrophoresis: procedures and tips. Retrieved from Bio-Rad website.[29]

-

MDPI. RNA Stability: A Review of the Role of Structural Features and Environmental Conditions. Retrieved from MDPI website.[30]

-

Sigma-Aldrich. Introduction to SDS-PAGE - Separation of Proteins Based on Size. Retrieved from Sigma-Aldrich website.

-

LCGC International. Profiling Nonionic Surfactants Applied in Pharmaceutical Formulations Using Comprehensive Two-Dimensional LC with ELSD and MS Detection. Retrieved from LCGC International website.[31]

-

National Center for Biotechnology Information. Analysis of surfactants by mass spectrometry: Coming to grips with their diversity. Retrieved from NCBI website.[32]

-

Thermo Fisher Scientific. Quantitation of Surfactants in Samples by high Performance Liquid Chromatography and Corona Charged Aerosol Detection. Retrieved from Thermo Fisher Scientific website.[33]

-

Biomedical Research Bulletin. Basics of Solid Lipid Nanoparticles Formulation. Retrieved from Biomedical Research Bulletin website.[21]

-

FUJIFILM Wako. 2044-56-6・Lithium Dodecyl Sulfate(LDS)・121-02741[Detail Information]. Retrieved from FUJIFILM Wako website.[18]

-

Chromatography Forum. GC/MS or LC/MS method for detecting detergents/surfactants?. Retrieved from Chromatography Forum website.[34]

-

National Center for Biotechnology Information. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up. Retrieved from NCBI website.[22]

-

National Center for Biotechnology Information. Retarding effect of dodecyl alcohol on polyacrylamide gel electrophoresis of SDS micelles and SDS-protein polypeptide complexes. Retrieved from NCBI website.[4]

-

National Center for Biotechnology Information. Inactivation and clearance of viruses during the manufacture of high purity factor IX. Retrieved from NCBI website.[35]

-

Bio-Synthesis Inc. Lipids used for the formulation of lipid nanoparticles (LNPs). Retrieved from Bio-Synthesis Inc. website.[36]

-

Sigma-Aldrich. Lithium dodecyl sulfate BioReagent, for molecular biology, electrophoresis. Retrieved from Sigma-Aldrich website.[13]

-

American Elements. Lithium Dodecyl Sulfate. Retrieved from American Elements website.[37]

-

Rockland Immunochemicals. SDS-PAGE Protocol. Retrieved from Rockland Immunochemicals website.[17]

-

National Center for Biotechnology Information. A Simple Sodium Dodecyl Sulfate-assisted Sample Preparation Method for LC-MS-based Proteomics Applications. Retrieved from NCBI website.[7]

-

STAR Protocols. Biochemical approach for isolation of polyadenylated RNAs with bound proteins from yeast. Retrieved from STAR Protocols website.[38]

-

Lund University Publications. Investigating the Impact of Surfactants on Protein Folding: Insights from AF4, DLS and ProbeDrum. Retrieved from Lund University Publications website.[39]

-

Bio-Rad. Handcasting Polyacrylamide Gels. Retrieved from Bio-Rad website.[15]

-

The Wolfson Centre for Applied Structural Biology. Impact of Residual Impurities and Contaminants on Protein Stability. Retrieved from The Wolfson Centre for Applied Structural Biology website.[23]

-

National Center for Biotechnology Information. Methods of Inactivation of Highly Pathogenic Viruses for Molecular, Serology or Vaccine Development Purposes. Retrieved from NCBI website.[40]

-

ResearchGate. How can I stabilise RNA after extraction ?. Retrieved from ResearchGate website.[19]

-

GoldBio. Demystifying Material Grades for Your Laboratory. Retrieved from GoldBio website.[41]

-

BiochemiCalc. SDS PAGE Reagents. Retrieved from BiochemiCalc website.[14]

-

Protocols.io. Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. Retrieved from Protocols.io website.[42]

-

Royal Society of Chemistry. Electro-ultrafiltration to remove sodium dodecyl sulfate in proteins extracted for proteomics. Retrieved from Royal Society of Chemistry website.[8]

-

Encyclopedia.pub. Viral Purification in Vaccine Processing. Retrieved from Encyclopedia.pub website.[43]

-

Sartorius. Attenuated and Inactivated Virus Based Vaccines. Retrieved from Sartorius website.[44]

-

ResearchGate. Effects of SDS on the formation of the shoulder peak impurity with (a).... Retrieved from ResearchGate website.[45]

-

National Center for Biotechnology Information. The effect of sodium dodecyl sulfate and anion-exchange silica gel on matrix-assisted laser desorption/ionization mass spectrometric analysis of proteins. Retrieved from NCBI website.[46]

-

Fisher Scientific. Lithium Dodecyl Sulfate, Ultra Pure, 5g, MP Biomedicals. Retrieved from Fisher Scientific website.[47]

-

Google Patents. WO2017162518A1 - Stabilization of rna. Retrieved from Google Patents website.[48]

-

MDPI. Update on the Inactivation Procedures for the Vaccine Development Prospects of a New Highly Virulent RGNNV Isolate. Retrieved from MDPI website.[49]

Sources

- 1. DE10219117C1 - Use of lithium dodecyl sulfate for stabilizing RNA in solution, particularly during purification of RNA from cell lysate - Google Patents [patents.google.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Surfactant Analysis in Pharmaceuticals and Industrial Products [intertek.com]

- 4. Retarding effect of dodecyl alcohol on polyacrylamide gel electrophoresis of SDS micelles and SDS-protein polypeptide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Simple Sodium Dodecyl Sulfate-assisted Sample Preparation Method for LC-MS-based Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electro-ultrafiltration to remove sodium dodecyl sulfate in proteins extracted for proteomics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. nbinno.com [nbinno.com]

- 10. thomassci.com [thomassci.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. 十二烷基硫酸锂 ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 13. 十二烷基硫酸锂 BioReagent, Molecular Biology, suitable for electrophoresis | Sigma-Aldrich [sigmaaldrich.com]

- 14. biochemicalc.nuim.ie [biochemicalc.nuim.ie]

- 15. bio-rad.com [bio-rad.com]

- 16. edvotek.com [edvotek.com]

- 17. SDS-PAGE Protocol | Rockland [rockland.com]

- 18. 2044-56-6・Lithium Dodecyl Sulfate(LDS)・121-02741[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. biomedrb.com [biomedrb.com]

- 22. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]

- 23. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 24. 十二烷基硫酸锂 ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 25. Troubleshooting Common Electrophoresis Problems and Artifacts [labx.com]

- 26. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Lithium dodecyl sulfate (LDS) vs Sodium dodecyl sulfate(SDS) – China-based manufacturer ORID offering Sodium Dodecyl Sulfate [sodiumdodecylsulfate.com]

- 29. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 30. RNA Stability: A Review of the Role of Structural Features and Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 31. chromatographyonline.com [chromatographyonline.com]

- 32. Analysis of surfactants by mass spectrometry: Coming to grips with their diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. documents.thermofisher.com [documents.thermofisher.com]

- 34. GC/MS or LC/MS method for detecting detergents/surfactants? - Chromatography Forum [chromforum.org]

- 35. Inactivation and clearance of viruses during the manufacture of high purity factor IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Lipids used for the formulation of lipid nanoparticles (LNPs) [biosyn.com]

- 37. americanelements.com [americanelements.com]

- 38. Biochemical approach for isolation of polyadenylated RNAs with bound proteins from yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 39. lup.lub.lu.se [lup.lub.lu.se]

- 40. Methods of Inactivation of Highly Pathogenic Viruses for Molecular, Serology or Vaccine Development Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 41. goldbio.com [goldbio.com]

- 42. protocols.io [protocols.io]

- 43. encyclopedia.pub [encyclopedia.pub]

- 44. Attenuated and Inactivated Virus Based Vaccines | Sartorius [sartorius.com]

- 45. researchgate.net [researchgate.net]

- 46. The effect of sodium dodecyl sulfate and anion-exchange silica gel on matrix-assisted laser desorption/ionization mass spectrometric analysis of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 47. Lithium Dodecyl Sulfate, Ultra Pure, 5g, MP Biomedicals 5 g | Buy Online | MP Biomedicals, Inc | Fisher Scientific [fishersci.com]

- 48. WO2017162518A1 - Stabilization of rna - Google Patents [patents.google.com]

- 49. mdpi.com [mdpi.com]

Technical Whitepaper: Lithium Dodecyl Sulfate (LDS) in Proteomics and Drug Formulation

Executive Summary

Lithium Dodecyl Sulfate (LDS) is an anionic surfactant and a critical alternative to Sodium Dodecyl Sulfate (SDS) in high-precision protein analysis and drug development. While structurally homologous to SDS, the substitution of the sodium counterion with lithium significantly alters the thermodynamic solubility profile of the molecule, specifically depressing the Krafft point. This physicochemical shift allows LDS to remain soluble at 4°C, enabling low-temperature polyacrylamide gel electrophoresis (PAGE) and the solubilization of hydrophobic pharmaceutical compounds in cold-chain environments where SDS would precipitate. This guide analyzes the physicochemical properties, mechanistic advantages, and validated experimental protocols for LDS.

Part 1: Physicochemical Profile[1]

The utility of LDS is defined by its ability to maintain surfactant properties under thermodynamic conditions where SDS fails.

Core Identity Data

| Parameter | Technical Specification |

| Chemical Name | Lithium Dodecyl Sulfate |

| CAS Number | 2044-56-6 |

| Molecular Weight | 272.33 g/mol |

| Molecular Formula | C₁₂H₂₅LiO₄S |

| Appearance | White powder or crystals |

| Solubility (Water) | ~20% (w/v) at 4°C (Superior to SDS) |

| Critical Micelle Concentration (CMC) | ~8–10 mM (25°C) |

Structural Thermodynamics

The functional difference between LDS and SDS lies in the counterion. The lithium ion (Li⁺) has a smaller ionic radius but a larger hydrated radius compared to sodium (Na⁺).[1] This high hydration energy prevents the tight crystal lattice packing that causes SDS to precipitate at low temperatures.

The Krafft Point Differential:

-

SDS: Krafft point is ~10–15°C. Below this, micelles cannot form, and the surfactant crystallizes.

-

LDS: Krafft point is < 0°C. It remains soluble and micellar at 4°C, essential for preserving thermally unstable proteins.

Part 2: The Mechanistic Advantage

Low-Temperature Protein Stability (LDS-PAGE)

In standard SDS-PAGE, the running buffer heats up, and the requisite room temperature can induce artifactual degradation or aggregation in labile proteins. LDS allows electrophoresis to be conducted at 4°C without the detergent precipitating in the gel matrix.

-

Mechanism: LDS binds to proteins with a similar stoichiometry to SDS (~1.4 g detergent per 1 g protein), imparting the necessary negative charge density for mass-dependent separation, but does so while maintaining solubility in ice-cold buffers.

Enhanced Solubility in Drug Formulation

For hydrophobic Active Pharmaceutical Ingredients (APIs), LDS serves as a potent solubilizer in liquid formulations that require refrigeration.

-

Micellar Electrokinetic Chromatography (MEKC): LDS is used to separate neutral analytes.[2] Its distinct micellar properties (different aggregation number and shape compared to SDS) offer alternative selectivity profiles, particularly when separating complex mixtures of varying hydrophobicity.

Visualization: The Solubility Logic

The following diagram illustrates the thermodynamic divergence between SDS and LDS at low temperatures.

Figure 1: Decision logic for surfactant selection based on the Krafft point. LDS prevents crystallization at 4°C, ensuring assay integrity.

Part 3: Experimental Workflow (LDS-PAGE)

This protocol outlines the preparation of a 4X LDS Sample Buffer and the running conditions for cold electrophoresis. This system is self-validating: if the dye front remains sharp and no white precipitate forms in the running buffer at 4°C, the LDS is functioning correctly.

Reagents Required[2][3][4][5][6]

-

LDS (Lithium Dodecyl Sulfate): High purity (>99%).[2]

-

Tris Base / Tris-HCl: pH buffering.

-

EDTA: Chelating agent to inhibit metalloproteases.

-

Glycerol: Density agent for well loading.

-

Coomassie Brilliant Blue G-250: Tracking dye (does not interact chemically with the protein in the same way as Bromophenol Blue, often preferred in Bis-Tris systems).

-

Phenol Red: pH indicator.

Protocol: Preparation of 4X LDS Sample Buffer (10 mL)

-

Dissolution Phase: In a suitable beaker, combine the following:

-

Tris-HCl / Tris Base: 1.06 g Tris Base + 0.68 g Tris-HCl (Target pH ~8.5).

-

LDS: 0.8 g (Final concentration 8%).

-

EDTA: 0.006 g (Final concentration ~2 mM).

-

Glycerol: 4.0 mL (Final concentration 40%).

-

Water: Add ultrapure water to ~8 mL.

-

-

Mixing & Stabilization: Stir gently at room temperature. Note: Unlike SDS, slight warming is rarely needed, but ensure full dissolution.

-

Dye Addition:

-

Add 0.75 mL of 1% Coomassie G-250 solution.

-

Add 0.25 mL of 1% Phenol Red solution.

-

-

Final Volume: Adjust volume to exactly 10 mL with ultrapure water. Filter through a 0.45 µm filter to remove particulates. Store at 4°C.

Running the Gel (Validation Step)

-

Sample Prep: Mix 10 µL protein sample + 5 µL 4X LDS Buffer + 2 µL Reducing Agent (DTT/β-ME) + 3 µL Water.

-

Denaturation: Heat at 70°C for 10 minutes. Critical: Do not boil (100°C) if using Bis-Tris gels, as the acidic pH can cause peptide bond hydrolysis at high temps. 70°C is sufficient for LDS.

-

Electrophoresis: Run at 4°C (in a cold room or with a cooling core).

-

Success Indicator: The buffer remains clear (no white cloudiness) and the dye front migrates flatly.

-

Visualization: Workflow Architecture

Figure 2: Step-by-step experimental workflow for LDS-PAGE sample preparation and execution.